Technical Monograph: 2-(o-Tolyl)thiazole-4-carbaldehyde
Technical Monograph: 2-(o-Tolyl)thiazole-4-carbaldehyde
Topic: 2-(o-Tolyl)thiazole-4-carbaldehyde (CAS 91137-12-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists.
[1][2]
Executive Summary
2-(o-Tolyl)thiazole-4-carbaldehyde (CAS 91137-12-1) is a functionalized heterocyclic building block belonging to the 2-arylthiazole class.[1][2][3] It is characterized by a thiazole ring substituted at the C2 position with an ortho-tolyl (2-methylphenyl) group and at the C4 position with a reactive formyl (aldehyde) moiety.
This compound serves as a critical "electrophilic handle" in organic synthesis. Unlike the inert parent 2-(o-tolyl)thiazole, the C4-aldehyde allows for facile derivatization into Schiff bases, hydrazones, and olefinic linkers. It is widely utilized in the development of cyclometalated Iridium(III) complexes for OLEDs (where the thiazole nitrogen acts as a coordinating site) and in medicinal chemistry for synthesizing bioactive scaffolds with antifungal and anticancer properties.
Chemical Identity & Physicochemical Properties[4][5]
| Property | Specification |
| CAS Number | 91137-12-1 |
| IUPAC Name | 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde |
| Synonyms | 2-o-Tolylthiazole-4-carboxaldehyde; 4-Formyl-2-(o-tolyl)thiazole |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Appearance | Yellow to pale-brown liquid or low-melting solid |
| Solubility | Soluble in CHCl₃, DCM, DMSO, Ethanol; Insoluble in water |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |
| SMILES | Cc1ccccc1c2nc(C=O)cs2 |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most reliable route to CAS 91137-12-1 avoids direct formylation of the 2-(o-tolyl)thiazole core, which typically yields the C5-isomer due to electronic directing effects. Instead, a Hantzsch Thiazole Synthesis is employed to construct the ring with the C4-carbon pre-functionalized as an ester, followed by reduction and oxidation.
Step-by-Step Protocol
Step 1: Hantzsch Cyclization (Ring Formation)
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Reagents: 2-Methylbenzothioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).
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Solvent: Ethanol (anhydrous).[4]
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Procedure:
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Dissolve 2-methylbenzothioamide in ethanol.
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Add ethyl bromopyruvate dropwise at room temperature.
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Reflux for 4–6 hours. Monitoring by TLC will show the disappearance of the thioamide.
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Expert Insight: The ortho-methyl group on the phenyl ring introduces steric bulk. If the reaction is sluggish, add a catalytic amount of NaHCO₃ to neutralize the HBr byproduct, driving the equilibrium forward.
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Workup: Evaporate solvent, neutralize with aqueous NaHCO₃, and extract with EtOAc.
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Product: Ethyl 2-(o-tolyl)thiazole-4-carboxylate.
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Step 2: Reduction to Alcohol
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Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or NaBH₄/CaCl₂.
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Solvent: THF (dry).
-
Procedure:
-
Cool the ester solution in THF to 0°C.
-
Slowly add LiAlH₄. The C4-ester is reduced to the primary alcohol.
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Quench carefully with Fieser method (water/15% NaOH/water).
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Product: (2-(o-tolyl)thiazol-4-yl)methanol.[5]
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Step 3: Selective Oxidation to Aldehyde
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Reagents: Activated Manganese Dioxide (MnO₂) (10 eq) or Swern conditions.
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Solvent: Chloroform or DCM.
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Procedure:
-
Suspend the alcohol in solvent.
-
Add excess activated MnO₂. Stir at room temperature for 12–24 hours.
-
Why MnO₂? It selectively oxidizes allylic/benzylic-type alcohols (the thiazole C4 position mimics this electronic state) to the aldehyde without over-oxidizing to the carboxylic acid.
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Filtration: Filter through a Celite pad to remove MnO₂.
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Purification: Flash column chromatography (Hexane/EtOAc).
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Final Product: 2-(o-tolyl)thiazole-4-carbaldehyde (CAS 91137-12-1) .
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Process Visualization
Figure 1: Synthetic workflow for CAS 91137-12-1 via the regioselective Hantzsch ester route.[6][7]
Applications in Research & Development
Organic Light-Emitting Diodes (OLEDs)
The 2-phenylthiazole scaffold is a privileged ligand structure for phosphorescent Iridium(III) complexes.
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Mechanism: The nitrogen in the thiazole ring and the carbon in the phenyl ring (via C-H activation) form a cyclometalated
ligand. -
Role of CAS 91137-12-1: The aldehyde group at C4 allows researchers to extend the conjugation length of the ligand before complexation. For example, condensing the aldehyde with an aniline yields a Schiff base, which red-shifts the emission color of the final OLED device.
Medicinal Chemistry
Thiazole-4-carbaldehydes are precursors to hydrazone-based therapeutics .
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Antifungal/Anticancer: Reaction with hydrazine derivatives (e.g., phenylhydrazine) creates a hydrazone linker. This motif has been shown to inhibit specific kinases and induce apoptosis in tumor cell lines by mimicking the backbone of bioactive peptides.
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Protocol: React CAS 91137-12-1 with R-NH-NH₂ in ethanol with catalytic acetic acid to yield the hydrazone.
Characterization & Quality Control
To validate the synthesis of CAS 91137-12-1, the following spectroscopic signatures must be confirmed:
| Method | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 10.1 ppm (s, 1H) | Aldehyde proton (-CHO).[5] Disappearance confirms oxidation. |
| δ 8.1–8.2 ppm (s, 1H) | Thiazole C5-H . Characteristic singlet. | |
| δ 2.4–2.6 ppm (s, 3H) | Methyl group on the ortho-tolyl ring. | |
| IR Spectroscopy | ~1690–1700 cm⁻¹ | Strong C=O stretch (Aldehyde). |
| Mass Spectrometry | m/z 203 [M]⁺ | Molecular ion peak. |
Safety & Handling
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Oxidation Sensitivity: Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon).
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Reactivity: The aldehyde is electrophilic; avoid contact with strong nucleophiles (amines, thiols) unless intended.
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Hazards: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles) and handle in a fume hood.
References
-
ChemicalBook. (n.d.). 2-p-Tolyl-thiazole-4-carbaldehyde synthesis and properties. Retrieved from
-
Chem-Impex International. (n.d.). 2-O-Tolyl-thiazole-4-carbaldehyde Product Page. Retrieved from
-
National Institutes of Health (NIH). (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids. Retrieved from
-
Royal Society of Chemistry. (2018). Benzothiazole-based Iridium(III) complexes for OLEDs. Retrieved from
-
Smolecule. (n.d.). Microwave-Assisted Synthesis of Thiazole Carbaldehydes. Retrieved from
Sources
- 1. 885279-53-8|2-(2-Ethylphenyl)thiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 2-P-Tolyl-oxazole-4-carbaldehyde | 55327-30-5 [smolecule.com]
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